2-(Isopropylamino)benzonitrile

Descripción

BenchChem offers high-quality 2-(Isopropylamino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Isopropylamino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

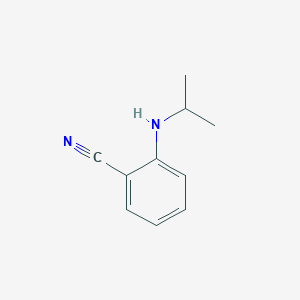

Structure

3D Structure

Propiedades

IUPAC Name |

2-(propan-2-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFFYFBEGKQPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632627 | |

| Record name | 2-[(Propan-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147531-47-3 | |

| Record name | 2-[(Propan-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of 2-(Isopropylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Isopropylamino)benzonitrile (CAS No. 147531-47-3). In the absence of extensive experimental data in peer-reviewed literature, this document combines computationally predicted properties with established, detailed experimental protocols for their empirical verification. The guide is designed to be a vital resource for researchers in medicinal chemistry, drug development, and materials science, offering both theoretical insights and practical methodologies. It includes predicted data on melting and boiling points, solubility, and pKa, alongside a predictive analysis of its spectral characteristics based on analogous compounds. Safety and handling protocols are also detailed to ensure safe laboratory practices.

Chemical Identity and Structure

2-(Isopropylamino)benzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with an isopropylamino group at the ortho position. This structure imparts a unique combination of lipophilicity and potential for hydrogen bonding, making it a molecule of interest in the exploration of new chemical entities.

-

IUPAC Name: 2-(propan-2-ylamino)benzonitrile

-

CAS Number: 147531-47-3

-

Molecular Formula: C₁₀H₁₂N₂

-

Molecular Weight: 160.22 g/mol

-

Canonical SMILES: CC(C)Nc1ccccc1C#N

Below is a diagram illustrating the chemical structure of 2-(Isopropylamino)benzonitrile.

Caption: Chemical structure of 2-(Isopropylamino)benzonitrile.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following table summarizes the computationally predicted physicochemical properties of 2-(Isopropylamino)benzonitrile. These values serve as a valuable starting point for experimental design and characterization.

| Property | Predicted Value | Method/Source |

| Melting Point | 78.5 °C | Estimation |

| Boiling Point | 296.1 ± 23.0 °C at 760 mmHg | Prediction[1] |

| Flash Point | 132.9 ± 22.6 °C | Prediction[1] |

| Water Solubility | 1.31 g/L at 25 °C | ALOGPS |

| logP (Octanol-Water Partition Coefficient) | 2.68 | ALOGPS |

| pKa (Most Basic) | 2.54 | ChemAxon |

Experimental Protocols for Verification

The following sections provide detailed, step-by-step methodologies for the empirical determination of the key physicochemical properties of 2-(Isopropylamino)benzonitrile. These protocols are designed to be self-validating and are based on established laboratory techniques.

Melting Point Determination

The melting point provides a quick and effective assessment of a solid compound's purity. A sharp melting range (typically 0.5-1 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Workflow for Melting Point Determination

Caption: General workflow for melting point determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of 2-(Isopropylamino)benzonitrile is placed on a clean, dry watch glass and crushed into a fine powder using a spatula.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.

-

Heating: The sample is heated at a moderate rate until the temperature is approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase has transitioned to liquid is recorded as the completion of melting. The melting point is reported as this range.

Boiling Point Determination

The boiling point is a key characteristic of a liquid, defined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Step-by-Step Protocol (Microscale Method):

-

Apparatus Assembly: A small test tube containing approximately 0.5 mL of 2-(Isopropylamino)benzonitrile is attached to a thermometer using a rubber band or wire. A capillary tube, sealed at one end, is placed (open end down) into the test tube.

-

Heating: The assembly is suspended in a heating bath (e.g., a Thiele tube filled with mineral oil) such that the sample is below the oil level.

-

Observation: The bath is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Recording: The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility profile of a compound in various solvents is crucial for applications in drug formulation, reaction chemistry, and purification.

Step-by-Step Protocol (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Approximately 10 mg of 2-(Isopropylamino)benzonitrile is placed into a series of small, labeled test tubes.

-

Solvent Addition: To each test tube, 1 mL of a selected solvent is added.

-

Observation: The tubes are agitated (e.g., using a vortex mixer) for 1-2 minutes. The solubility is then visually assessed and categorized as soluble, partially soluble, or insoluble.

For a quantitative determination , a saturated solution is prepared and equilibrated. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Predicted Spectral Characteristics

Direct experimental spectra for 2-(Isopropylamino)benzonitrile are not widely available. However, by analyzing the spectra of the closely related analogue, 2-aminobenzonitrile, and considering the structural contribution of the isopropyl group, we can predict the key spectral features.

¹H NMR Spectroscopy

-

Aromatic Protons (4H): The four protons on the benzene ring are expected to appear in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to a complex splitting pattern.

-

N-H Proton (1H): A broad singlet is anticipated for the amine proton, likely in the region of δ 4-5 ppm. Its chemical shift will be concentration and solvent-dependent.

-

Isopropyl Methine Proton (1H): A septet is expected for the CH group of the isopropyl moiety, likely around δ 3.5-4.0 ppm, coupled to the six methyl protons.

-

Isopropyl Methyl Protons (6H): A doublet is predicted for the two equivalent methyl groups of the isopropyl substituent, appearing further upfield, likely in the range of δ 1.2-1.4 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen (C-NH) will be shifted downfield, while the carbon of the nitrile group (C≡N) will appear as a characteristic signal around δ 118-120 ppm. The carbon attached to the nitrile group (C-CN) will be in the lower field part of the aromatic region.

-

Isopropyl Carbons: The methine carbon (CH) is expected around δ 45-50 ppm, and the two equivalent methyl carbons (CH₃) will appear upfield, around δ 20-25 ppm.

FTIR Spectroscopy

-

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group should be observed around 2220-2230 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will be seen just below 3000 cm⁻¹.

-

C=C Aromatic Stretches: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region due to the aromatic ring vibrations.

-

C-N Stretch: An absorption band in the range of 1250-1350 cm⁻¹ can be attributed to the C-N stretching vibration.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 160. A significant fragment would likely arise from the loss of a methyl group (M-15) at m/z = 145. Another prominent fragmentation pathway could involve the loss of the isopropyl group, leading to a fragment at m/z = 117.

Safety and Handling

As a substituted benzonitrile derivative, 2-(Isopropylamino)benzonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory environment or under a fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.

-

Hazards: Based on data for similar compounds, it should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2]

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

-

Guidechem. 2-(Isopropylamino)benzonitrile 147531-47-3 Hong kong.

-

Sigma-Aldrich. 2-(Isopropylamino)benzonitrile.

- Aaron Chemicals LLC. Safety Data Sheet - 2-(Isopropylamino)benzonitrile. [This is a general reference to the type of information found in an SDS for a similar compound, as a direct link for the target compound's SDS was not found in the search results.]

Sources

2-(Isopropylamino)benzonitrile chemical structure and CAS number

An In-Depth Technical Guide to 2-(Isopropylamino)benzonitrile (CAS: 147531-47-3) for Advanced Research and Drug Development

Introduction

2-(Isopropylamino)benzonitrile is a substituted aromatic nitrile that holds significant potential as a versatile building block for medicinal chemistry and materials science. The benzonitrile scaffold itself is a "privileged" structure in drug discovery, appearing in a wide array of therapeutic agents due to the unique electronic and steric properties of the nitrile group.[1][2] The nitrile moiety can act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, and can enhance metabolic stability.[1][3] The addition of an isopropylamino group at the ortho position further modulates the molecule's polarity, lipophilicity, and potential for hydrogen bonding, making it a compound of interest for researchers designing novel molecules with specific biological targets.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's chemical identity, a plausible and detailed synthetic protocol, its relevance in medicinal chemistry, and essential safety and handling information, grounded in established scientific principles.

Core Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research. The identity and characteristics of 2-(Isopropylamino)benzonitrile are summarized below.

Table 1: Chemical Identifiers for 2-(Isopropylamino)benzonitrile

| Identifier | Value | Source |

| CAS Number | 147531-47-3 | [4][5] |

| IUPAC Name | 2-(propan-2-ylamino)benzonitrile | N/A |

| Molecular Formula | C₁₀H₁₂N₂ | [5] |

| Molecular Weight | 160.22 g/mol | [5] |

| InChI Key | UFFFYFBEGKQPKR-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC(C)NC1=CC=CC=C1C#N | N/A |

Chemical Structure:

Caption: Chemical structure of 2-(Isopropylamino)benzonitrile.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Purity | ≥98% | As specified by commercial suppliers.[5] |

| Appearance | Clear, colorless to pale yellow liquid (Predicted) | Based on the parent compound, benzonitrile.[6] |

| Boiling Point | 191 °C (for Benzonitrile) | Specific data for the derivative is not available.[6] The amino group will likely increase this value. |

| Solubility | Slightly soluble in water; soluble in organic solvents (Predicted) | Benzonitrile is slightly soluble in water and highly soluble in ethanol, ether, and acetone.[6] |

| Stability | Stable under normal conditions. | Avoid strong acids, bases, and oxidizing agents, which can react with the nitrile or amino groups.[6] |

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of 2-(isopropylamino)benzonitrile is not prevalent, a robust and logical synthetic route can be devised based on well-established principles of organic chemistry. The most direct and industrially scalable approach is likely a nucleophilic aromatic substitution (SNAr) reaction.

Causality of Experimental Choice: The SNAr pathway is selected due to the electronic nature of the starting material. 2-Fluorobenzonitrile is an ideal precursor because the nitrile group (-CN) is strongly electron-withdrawing, which activates the aromatic ring for nucleophilic attack. The fluorine atom is an excellent leaving group for this type of reaction, facilitating its displacement by the incoming nucleophile, isopropylamine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Reaction: 2-Fluorobenzonitrile + Isopropylamine → 2-(Isopropylamino)benzonitrile

-

Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzonitrile (1.0 eq), isopropylamine (2.5 eq), and potassium carbonate (K₂CO₃) (2.0 eq) as a base.

-

Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 3-5 mL per mmol of the limiting reagent). The solvent must be anhydrous to prevent side reactions.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the substitution reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-16 hours).

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer.

-

Extraction & Washing: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts and wash sequentially with water and brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to yield the pure 2-(isopropylamino)benzonitrile.

Caption: Workflow for the synthesis of 2-(Isopropylamino)benzonitrile.

The Role of the Benzonitrile Scaffold in Drug Development

The benzonitrile moiety is a cornerstone in modern medicinal chemistry, integral to the design of numerous approved drugs and clinical candidates.[1] Its utility stems from a combination of favorable physicochemical and metabolic properties.

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a potent hydrogen bond acceptor, facilitating strong interactions with biological targets such as enzyme active sites.[3]

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate by increasing its half-life.

-

Bioisostere: The linear geometry and electronic properties of the nitrile group allow it to serve as a bioisostere for other functional groups, such as a carbonyl group or a terminal alkyne. This allows for fine-tuning of a molecule's activity and properties.[1]

Therapeutic Applications of Benzonitrile Derivatives:

-

Oncology: Benzonitrile derivatives are prominent in cancer therapy. Letrozole, an aromatase inhibitor used to treat breast cancer, features a key benzonitrile unit.[3] Additionally, various benzonitrile-containing compounds act as kinase inhibitors, which are critical for disrupting cancer cell signaling pathways.[1]

-

Antiviral: Certain substituted benzonitriles have been identified as potent inhibitors of viral entry, particularly for the Hepatitis C Virus (HCV), by blocking the early stages of the viral life cycle.[1]

Caption: The versatile roles of the benzonitrile core in drug design.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized 2-(isopropylamino)benzonitrile, a suite of analytical techniques is required. The expected spectroscopic data provides a fingerprint for the molecule.

-

¹H NMR (Proton NMR): The spectrum should show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), a septet for the isopropyl methine proton (-CH), a doublet for the two isopropyl methyl groups (-CH₃), and a broad singlet for the amine proton (-NH).

-

¹³C NMR (Carbon NMR): The spectrum will reveal signals for the six unique aromatic carbons, the nitrile carbon (typically δ 115-125 ppm), and the two distinct carbons of the isopropyl group.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N nitrile stretch. An N-H stretching band should also be visible around 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at m/z 161.11, corresponding to the protonated molecule.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(isopropylamino)benzonitrile is not widely available, safety protocols can be established based on data from structurally similar compounds, such as 2-aminobenzonitrile and other N-alkylated amines.[7][8]

Table 3: GHS Hazard Guidance (Based on Analogous Compounds)

| Hazard Class | Statement | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[7] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Use only in a well-ventilated area.[9] |

| Skin Corrosion/Irritation | May cause skin irritation.[8] | Wear protective gloves and clothing.[8] |

| Eye Damage/Irritation | May cause serious eye irritation or damage.[8] | Wear eye and face protection (safety glasses/goggles).[8] |

| Respiratory Irritation | May cause respiratory irritation.[8] | Avoid breathing dust, fumes, or vapors.[8] |

Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Skin and Body Protection: Laboratory coat.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2-(Isopropylamino)benzonitrile emerges as a compound of significant interest for chemical and pharmaceutical research. Its structure combines the proven utility of the benzonitrile scaffold with the modulatory effects of an N-isopropyl group. The synthetic pathway outlined in this guide is robust and based on established chemical principles, providing a clear route for its preparation. By understanding its properties, synthesis, and the broader context of its chemical class in drug development, researchers are well-equipped to leverage 2-(isopropylamino)benzonitrile as a valuable building block in the pursuit of novel therapeutics and advanced materials.

References

-

2-(ISOPROPYLAMINO)BENZONITRILE - 2a biotech. (URL: [Link])

-

Benzonitrile - High-Purity Aromatic Compound - Consolidated Chemical. (URL: [Link])

-

Benzonitrile is the IUPAC name of which compound class 11 chemistry CBSE - Vedantu. (URL: [Link])

-

Benzonitrile, 2-amino- - NIST WebBook. (URL: [Link])

-

2-(Benzylamino)benzonitrile | C14H12N2 | CID 324787 - PubChem. (URL: [Link])

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (URL: [Link])

- Application of benzonitrile compound in preparation of antitumor drugs - Google P

- Method of 2-aminobenzonitrile synthesis - Google P

-

Safety Data Sheet: N-Isopropyl-N-benzylamine - Chemos GmbH&Co.KG. (URL: [Link])

-

Synthesis of Benzonitrile - YouTube. (URL: [Link])

-

2-Isopropylamino-4-methylbenzonitrile | C11H14 N2 - BuyersGuideChem. (URL: [Link])

-

Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - Royal Society of Chemistry. (URL: [Link])

-

Benzonitrile: Properties, Production And Uses - Chemcess. (URL: [Link])

-

Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - Royal Society of Chemistry. (URL: [Link])

-

Chemical Properties of Benzonitrile (CAS 100-47-0) - Cheméo. (URL: [Link])

-

3-((isopropylamino)methyl)benzonitrile (C11H14N2) - PubChemLite. (URL: [Link])

-

BENZONITRILE - Ataman Kimya. (URL: [Link])

-

Gram-scale synthesis of benzylamine from benzonitrile - ResearchGate. (URL: [Link])

-

Benzonitrile - Wikipedia. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2abiotech.net [2abiotech.net]

- 5. 2-(Isopropylamino)benzonitrile | 147531-47-3 [sigmaaldrich.com]

- 6. consolidated-chemical.com [consolidated-chemical.com]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of 2-(Isopropylamino)benzonitrile: A Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 2-(Isopropylamino)benzonitrile, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction and Molecular Structure

2-(Isopropylamino)benzonitrile is an aromatic compound with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol .[1] Its structure consists of a benzonitrile core substituted with an isopropylamino group at the ortho position. This seemingly simple molecule presents interesting features in its spectroscopic data, arising from the interaction between the electron-donating amino group and the electron-withdrawing nitrile group, as well as the steric influence of the bulky isopropyl substituent. Understanding these features is crucial for reaction monitoring, quality control, and the characterization of more complex derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(Isopropylamino)benzonitrile, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum of 2-(Isopropylamino)benzonitrile is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the isopropyl group. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | dd | 1H | H-6 |

| ~7.30 | ddd | 1H | H-4 |

| ~6.75 | d | 1H | H-3 |

| ~6.65 | t | 1H | H-5 |

| ~4.50 (broad) | s | 1H | N-H |

| ~3.80 | sept | 1H | CH (isopropyl) |

| ~1.30 | d | 6H | CH₃ (isopropyl) |

Causality and Interpretation:

-

Aromatic Region (6.5-7.5 ppm): The four protons on the benzene ring are diastereotopic and exhibit complex splitting patterns. The proton at position 6 (H-6), being ortho to the electron-withdrawing cyano group, is expected to be the most deshielded. The proton at position 3 (H-3), ortho to the electron-donating amino group, should be the most shielded. The remaining protons at positions 4 and 5 will have intermediate chemical shifts, with their multiplicities determined by coupling to their neighbors.

-

N-H Proton (~4.50 ppm): The chemical shift of the N-H proton can be highly variable and is dependent on concentration, temperature, and solvent. It is often observed as a broad singlet due to quadrupole broadening and potential hydrogen bonding.

-

Isopropyl Group: The methine proton (CH) of the isopropyl group appears as a septet due to coupling with the six equivalent methyl protons. Conversely, the six methyl protons (CH₃) appear as a doublet, being coupled to the single methine proton. This characteristic pattern is a clear indicator of the isopropyl group's presence.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted spectrum of 2-(Isopropylamino)benzonitrile shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2 (ipso, attached to N) |

| ~134.0 | C-6 |

| ~133.0 | C-4 |

| ~118.0 | C-5 |

| ~117.5 | C≡N |

| ~115.0 | C-3 |

| ~100.0 | C-1 (ipso, attached to CN) |

| ~45.0 | CH (isopropyl) |

| ~22.5 | CH₃ (isopropyl) |

Causality and Interpretation:

-

Aromatic and Nitrile Carbons: The carbon atom attached to the nitrogen (C-2) is significantly deshielded due to the electronegativity of the nitrogen atom. The nitrile carbon (C≡N) also appears in a characteristic region of the spectrum. The chemical shifts of the other aromatic carbons are influenced by the substituent effects of both the amino and cyano groups.

-

Isopropyl Carbons: The methine (CH) and methyl (CH₃) carbons of the isopropyl group are found in the aliphatic region of the spectrum, with the methine carbon being more deshielded than the methyl carbons.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Isopropylamino)benzonitrile in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire 16 scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 160 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 5 seconds.

-

Acquire 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(Isopropylamino)benzonitrile is expected to show characteristic absorption bands for the nitrile, the secondary amine, and the aromatic ring.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2970-2870 | Medium-Strong | Aliphatic C-H Stretch (isopropyl) |

| ~2225 | Strong, Sharp | C≡N Stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |

| ~1380, ~1365 | Medium | C-H Bend (isopropyl gem-dimethyl) |

| ~750 | Strong | Ortho-disubstituted Aromatic C-H Bend |

Causality and Interpretation:

-

N-H Stretch: The sharp band around 3400 cm⁻¹ is characteristic of a secondary amine N-H stretching vibration.

-

C≡N Stretch: The strong and sharp absorption at approximately 2225 cm⁻¹ is a definitive indicator of the nitrile functional group. The position of this band is relatively insensitive to the substitution on the aromatic ring.

-

C-H Stretches: The spectrum will show distinct regions for aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the isopropyl group (below 3000 cm⁻¹).

-

Aromatic C=C Stretches: The absorptions in the 1600-1500 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including C-H bending and C-N stretching vibrations, which are unique to the molecule and serve as a "fingerprint" for its identification.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid or liquid 2-(Isopropylamino)benzonitrile sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 160 | High | [M]⁺ (Molecular Ion) |

| 145 | High | [M - CH₃]⁺ |

| 118 | Medium | [M - C₃H₆]⁺ |

| 91 | Low | [C₇H₅N]⁺ |

Causality and Interpretation of Fragmentation:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 160 corresponds to the intact molecule that has lost one electron. Its relatively high intensity is expected for an aromatic compound.

-

Loss of a Methyl Group ([M - CH₃]⁺): A prominent peak at m/z 145 is predicted, corresponding to the loss of a methyl radical from the isopropyl group. This is a common fragmentation pathway for isopropyl-substituted compounds, leading to a stable secondary carbocation.

-

McLafferty-type Rearrangement: The loss of propene (C₃H₆) leading to a fragment at m/z 118 is also a plausible fragmentation pathway.

-

Other Fragments: Other smaller fragments corresponding to the benzonitrile cation and further fragmentation of the aromatic ring may also be observed.

Experimental Protocol for MS Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Prepare a dilute solution of 2-(Isopropylamino)benzonitrile in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The compound will be separated from any impurities on a capillary GC column (e.g., a non-polar DB-5 column).

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow and Data Integration

The structural elucidation of 2-(Isopropylamino)benzonitrile is a synergistic process where data from different spectroscopic techniques are integrated to build a coherent and self-validating picture of the molecule.

Caption: Integrated workflow for the structural elucidation of 2-(Isopropylamino)benzonitrile.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of 2-(Isopropylamino)benzonitrile. The predicted spectroscopic data presented in this guide, grounded in established chemical principles and supported by comparative data from related molecules, offer a reliable reference for researchers working with this compound. The detailed protocols and interpretation guidelines aim to empower scientists in their analytical endeavors, ensuring accuracy and confidence in their results.

References

-

NIST Chemistry WebBook. Benzonitrile. [Link]

-

NIST Chemistry WebBook. 2-Aminobenzonitrile. [Link]

-

NMRShiftDB. An open-source database for organic structures and their NMR spectra. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to 2-(Isopropylamino)benzonitrile: Synthesis, History, and Potential Applications

This guide provides a comprehensive technical overview of 2-(isopropylamino)benzonitrile, a synthetic aromatic compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's probable synthetic origins, its detailed preparation via modern catalytic methods, and explores its potential within medicinal chemistry based on the broader activities of related benzonitrile derivatives.

Introduction

2-(Isopropylamino)benzonitrile, with the chemical formula C₁₀H₁₂N₂, is a substituted aromatic nitrile. Its structure, featuring an isopropylamino group ortho to a cyano moiety on a benzene ring, presents a unique electronic and steric profile. This substitution pattern makes it an intriguing building block in synthetic and medicinal chemistry. The nitrile group, a versatile functional group, can serve as a precursor to amines, amides, and carboxylic acids, or act as a key pharmacophore in biologically active molecules.[1] This guide will illuminate the synthesis, historical context, and potential utility of this compound.

I. Discovery and Historical Context: A Product of Modern Synthesis

While a singular, seminal "discovery" paper for 2-(isopropylamino)benzonitrile is not readily apparent in the historical literature, its emergence is intrinsically linked to the development of advanced cross-coupling methodologies in the latter half of the 20th century. The synthesis of N-aryl amines, such as the title compound, was revolutionized by the advent of palladium-catalyzed amination reactions.

Prior to the mid-1990s, the formation of aryl C-N bonds was often challenging, relying on harsh conditions with limited substrate scope. The groundbreaking work of Stephen L. Buchwald and John F. Hartwig established the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between aryl halides or triflates and amines.[2][3] This reaction, known for its high efficiency and broad functional group tolerance, provided a robust and versatile route to a vast array of arylamines.[4] It is highly probable that 2-(isopropylamino)benzonitrile was first synthesized and characterized as part of the exploration and application of this powerful synthetic tool. The commercial availability of 2-bromobenzonitrile and isopropylamine as starting materials makes this a logical and efficient synthetic pathway.

II. Core Synthesis Methodology: The Buchwald-Hartwig Amination

The most logical and widely applicable method for the synthesis of 2-(isopropylamino)benzonitrile is the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of an aryl halide (typically 2-bromobenzonitrile or 2-chlorobenzonitrile) with isopropylamine.

Causality of Experimental Choices

The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the success of the Buchwald-Hartwig amination.

-

Palladium Pre-catalyst: A palladium(0) source is required to initiate the catalytic cycle. While Pd(0) complexes can be used directly, they are often air-sensitive. Therefore, stable Pd(II) pre-catalysts like palladium(II) acetate (Pd(OAc)₂) or palladium complexes such as [Pd(cinnamyl)Cl]₂ are commonly used. These are reduced in situ to the active Pd(0) species.

-

Phosphine Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product. For the coupling of a secondary amine like isopropylamine, ligands such as BrettPhos have proven to be highly effective.

-

Base: A base is required to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly employed to ensure efficient reaction progress without competing side reactions.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of 2-(isopropylamino)benzonitrile via Buchwald-Hartwig amination.

Materials:

-

2-Bromobenzonitrile

-

Isopropylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard Schlenk line glassware

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and BrettPhos (e.g., 4 mol%).

-

Addition of Base and Aryl Halide: Add NaOtBu (e.g., 1.4 equivalents) and 2-bromobenzonitrile (1.0 equivalent).

-

Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of isopropylamine (e.g., 1.2 equivalents).

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80-100 °C.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature.

-

Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of 2-(Isopropylamino)benzonitrile.

III. Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties of 2-(isopropylamino)benzonitrile.

| Property | Value | Source |

| CAS Number | 147531-47-3 | |

| Molecular Formula | C₁₀H₁₂N₂ | |

| Molecular Weight | 160.22 g/mol | |

| Appearance | Expected to be a solid or oil | - |

| Purity | Typically >98% (commercial) |

While specific spectroscopic data from a primary literature source is not available, typical ¹H NMR signals would include a doublet for the methyl groups of the isopropyl moiety, a multiplet for the methine proton, and signals in the aromatic region for the benzene ring protons.

IV. Potential Applications in Drug Discovery

The benzonitrile scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, and it is generally metabolically stable.[1] While there is a lack of specific biological activity data for 2-(isopropylamino)benzonitrile itself, its structural motifs are present in compounds with known pharmacological effects, particularly as kinase inhibitors.

Kinase Inhibition

Many kinase inhibitors feature an N-aryl or N-heteroaryl core. The 2-aminobenzonitrile scaffold can serve as a key building block for such molecules. For instance, derivatives of 2-aminobenzonitrile have been investigated as inhibitors of various kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases. The isopropylamino group can provide favorable steric and electronic interactions within the ATP-binding pocket of a target kinase.

Visualization of a Generic Kinase Inhibition Pathway

Caption: Potential mechanism of action for a 2-(isopropylamino)benzonitrile-based kinase inhibitor.

V. Conclusion and Future Outlook

2-(Isopropylamino)benzonitrile is a readily accessible synthetic building block, a testament to the power of modern palladium-catalyzed cross-coupling reactions. While its specific discovery is not documented as a singular event, its synthesis is straightforward using established Buchwald-Hartwig amination protocols. The true potential of this compound likely lies in its utility as a scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. Further research into the biological activities of 2-(isopropylamino)benzonitrile and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

-

PubChem. Benzonitrile, 2-amino-3-fluoro-5-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-, monohydrochloride. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

-

PubMed. Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. [Link]

-

RSC Publishing. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

- Google Patents.

- Google Patents.

-

PubChem. 2-(Benzylamino)benzonitrile. [Link]

-

Journal of Medicinal Chemistry. Medicinal Chemistry Reviews, Volume 60. [Link]

-

Crysdot LLC. 2-(Isopropylamino)benzonitrile. [Link]

-

NIH. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. [Link]

-

PubMed. The effects of the protein kinase C inhibitors staurosporine and H7 on the IgE dependent mediator release from RBL 2H3 cells. [Link]

- Google Patents. Preparation of 2-(N-formylamino)-propionitrile.

-

Patsnap Eureka. Method for one-step synthesis of benzonitrile from benzaldehyde and ionic liquid type hydroxylammonium salt. [Link]

-

NIH. Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. [Link]

- Google Patents.

-

ResearchGate. The chemical structure of some biologically important benzonitrile derivatives. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

RSC Medicinal Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

Sources

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

An In-Depth Technical Guide to the Biological Activity of 2-(Isopropylamino)benzonitrile Derivatives

The benzonitrile moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its ability to act as a versatile pharmacophore. When functionalized with an isopropylamino group at the ortho position, the resulting 2-(isopropylamino)benzonitrile scaffold presents a unique combination of lipophilicity, hydrogen bonding capability, and steric influence. This guide delves into the burgeoning field of its derivatives, synthesizing current research to provide a comprehensive technical overview. We will explore the synthetic pathways, dissect the diverse biological activities, analyze structure-activity relationships (SAR), and provide actionable experimental protocols to empower researchers in the rational design of novel therapeutic agents.

Synthetic Strategies: From Core Scaffold to Diverse Analogs

The synthesis of 2-(isopropylamino)benzonitrile derivatives is primarily achieved through nucleophilic aromatic substitution or by building upon a pre-functionalized benzonitrile ring. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

A prevalent method involves the reaction of a suitable precursor, such as 2-fluorobenzonitrile, with isopropylamine. The electron-withdrawing nature of the nitrile group activates the ortho position, facilitating the displacement of the fluorine atom by the amine.

Protocol: General SNAr for 2-(Isopropylamino)benzonitrile

-

Reaction Setup: To a solution of 2-fluorobenzonitrile (1.0 eq) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add isopropylamine (1.5-2.0 eq).

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) to act as a scavenger for the generated hydrofluoric acid.

-

Heating: Heat the reaction mixture at 80-120 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2-(isopropylamino)benzonitrile.

Derivatization via Knoevenagel Condensation

For derivatives with extended conjugation, the Knoevenagel condensation is a powerful tool. This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone, often followed by further cyclization or modification.[1] While not directly forming the core, it is used to build complex derivatives from a benzonitrile-containing aldehyde.

Caption: General synthetic workflow for derivatives.

Spectrum of Biological Activities

Benzonitrile derivatives are known for a wide array of pharmacological effects. The 2-(isopropylamino)benzonitrile scaffold, in particular, has been explored as a template for developing agents targeting cancer, microbial infections, and metabolic diseases.

Anticancer Activity

Derivatives of benzonitrile have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2]

-

Mechanism of Action: A key mechanism is the inhibition of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is pivotal in tumor angiogenesis.[2] By competing with ATP at the kinase's binding site, these compounds can halt the signaling cascade that leads to new blood vessel formation, effectively starving the tumor. Other targeted kinases include c-Jun N-terminal kinase-3 (JNK3), involved in stress-induced apoptosis.[2]

-

Cytotoxicity: These compounds have demonstrated cytotoxic effects against various cancer cell lines, including colon cancer (HCT116) and liver cancer (BEL-7402).[2]

Table 1: Illustrative Anticancer Activity of Benzonitrile Derivatives

| Compound Class | Target/Cell Line | Activity (IC₅₀) | Reference |

| 2-Phenylacrylonitrile | HCT116 (Colon) | 5.9 nM | [2] |

| 2-Phenylacrylonitrile | BEL-7402 (Liver) | 7.8 nM | [2] |

| Quinazolinone-benzonitrile | DPP-4 Enzyme | 1.46 - 6.78 µM | [3] |

| Benzofuran from 2-hydroxybenzonitrile | Cancer Cell Lines | Cytotoxic Effects | [4] |

Antimicrobial and Antifungal Activity

The benzonitrile scaffold is also a component of molecules with potent antimicrobial properties.

-

Mechanism of Action: While not always fully elucidated, the antimicrobial action of phenolic derivatives of benzonitrile is often attributed to the disruption of microbial cell membranes and interference with essential enzymatic processes.[4]

-

Spectrum of Activity: Activity has been demonstrated against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[4][5] Certain derivatives also exhibit significant antifungal activity, for instance, against Botrytis fabae.[5]

DPP-4 Inhibition for Antidiabetic Applications

Recent research has highlighted the potential of quinazolinone derivatives featuring a methyl-benzonitrile moiety as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[3]

-

Mechanism of Action: DPP-4 is an enzyme that deactivates incretin hormones, which are responsible for stimulating insulin release in response to meals. By inhibiting DPP-4, these compounds prolong the action of incretins, leading to improved glycemic control. This makes them attractive candidates for the treatment of type 2 diabetes.

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is crucial for rational drug design. QSAR studies, including 3D-QSAR methods like CoMFA and CoMSIA, have been instrumental in this regard.[2]

-

Antimicrobial Activity: For antimicrobial benzonitrile derivatives, the electronic properties of substituents on the aromatic ring are critical. The presence of electron-withdrawing groups, such as halogens, at the meta position has been shown to enhance activity.[6] Conversely, electron-donating groups tend to decrease inhibitory potential.[6]

-

Anticancer Activity: In kinase inhibition, the 2-(isopropylamino) group can serve as a crucial "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region. The benzonitrile group often extends into a hydrophobic pocket. Modifications to the phenyl ring can be used to exploit additional pockets within the active site to enhance potency and selectivity.

-

DPP-4 Inhibition: In quinazolinone-benzonitrile hybrids, the benzonitrile portion occupies a specific sub-pocket of the DPP-4 active site. The nature of the substituent at the C-2 position of the quinazolinone core significantly influences potency, with a morpholino-methyl group showing high activity.[3]

Caption: Structure-Activity Relationship (SAR) map.

Key Experimental Methodologies

To validate the biological activity of newly synthesized derivatives, standardized and robust assays are essential.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton) in a 96-well microtiter plate.

-

Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Protocol: In Vitro Kinase Inhibition (IC₅₀) Assay

This assay measures the concentration of a compound required to inhibit 50% of a specific kinase's activity.

-

Reagents: Prepare solutions of the purified kinase, a suitable substrate (e.g., a peptide), ATP, and the test compound at various concentrations in an appropriate assay buffer.

-

Reaction: In a 96-well plate, combine the kinase and the test compound. Allow a short pre-incubation period for the compound to bind to the enzyme.

-

Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by using luminescence-based assays that measure the amount of ATP remaining.

-

Calculation: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[4]

Workflow: Quantitative Structure-Activity Relationship (QSAR) Study

QSAR modeling provides a predictive framework to correlate chemical structure with biological activity, guiding the design of more potent molecules.[2]

Caption: Generalized QSAR modeling workflow.

Conclusion and Future Outlook

The 2-(isopropylamino)benzonitrile scaffold is a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and antidiabetic properties. The synthetic accessibility of this core allows for extensive chemical exploration, and SAR studies have provided clear guidance for optimizing potency and selectivity.

Future research should focus on:

-

Lead Optimization: Fine-tuning the most promising derivatives to improve their pharmacokinetic and pharmacodynamic profiles.

-

Mechanism Elucidation: Deeper investigation into the molecular mechanisms of action to identify novel targets and potential off-target effects.

-

In Vivo Validation: Progressing lead candidates into preclinical animal models to assess their efficacy and safety in a physiological context.

-

Expansion of Therapeutic Areas: Exploring the potential of these derivatives against other diseases, such as inflammatory disorders and neurodegenerative conditions.

This guide serves as a foundational resource, and it is through continued, rigorous scientific inquiry that the full therapeutic potential of 2-(isopropylamino)benzonitrile derivatives will be realized.

References

-

The chemical structure of some biologically important benzonitrile derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. (2012). PubMed. Retrieved January 14, 2026, from [Link]

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives. (2025). Brieflands. Retrieved January 14, 2026, from [Link]

-

Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). ACS Omega. Retrieved January 14, 2026, from [Link]

-

Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. Retrieved January 14, 2026, from [Link]

-

Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. brieflands.com [brieflands.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2-(Isopropylamino)benzonitrile mechanism of action in biological systems

An In-depth Technical Guide to Elucidating the Biological Mechanism of Action of 2-(Isopropylamino)benzonitrile

Preamble: Charting a Course into the Unknown

In the landscape of molecular discovery, we often encounter compounds with defined structures but undefined biological roles. 2-(Isopropylamino)benzonitrile is one such molecule. A search of the current scientific literature reveals a conspicuous absence of data regarding its mechanism of action, biological targets, and overall pharmacological profile. This guide, therefore, deviates from a retrospective summary of established facts. Instead, it serves as a prospective roadmap for the research scientist and drug development professional. Its purpose is to dissect the molecule's constituent chemical features, formulate plausible hypotheses about its biological function based on the activities of structural analogs, and provide a rigorous, multi-tiered experimental workflow to systematically elucidate its true mechanism of action. We will proceed not by reporting what is known, but by detailing how to discover what is unknown.

Molecular Profile and Structural Considerations

2-(Isopropylamino)benzonitrile is an aromatic compound with the linear formula C10H12N2 and a molecular weight of 160.22 g/mol .[1] Its structure consists of a benzonitrile core—a benzene ring substituted with a nitrile group (C≡N)—and an isopropylamino group [-NH-CH(CH3)2] at the ortho position.

The presence of these two key functional groups forms the logical foundation for our mechanistic hypotheses:

-

The Benzonitrile Moiety: This group is a common feature in various biologically active compounds. Notably, derivatives containing a methyl-benzonitrile group have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[2]

-

The Isopropylamino Group: This functional group is a classic pharmacophore found in many beta-adrenergic receptor antagonists (beta-blockers), which are widely used to manage cardiovascular conditions.[3]

Therefore, our investigation will be anchored by two primary, structurally-driven hypotheses.

Core Mechanistic Hypotheses

Hypothesis A: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Rationale: Research into novel quinazolin-4-one derivatives has identified compounds with a methyl-benzonitrile substituent at the N-3 position as potent and specific inhibitors of DPP-4.[2] In these molecules, the nitrile group of the benzonitrile moiety is proposed to interact with the S1 pocket of the DPP-4 enzyme.[2] Although 2-(Isopropylamino)benzonitrile is a different chemical entity, the presence of the benzonitrile group warrants an investigation into its potential as a DPP-4 inhibitor.

Biological Implication: DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. If this hypothesis is correct, 2-(Isopropylamino)benzonitrile could be a candidate for development as an anti-diabetic agent.

Hypothesis B: Antagonism of Beta-Adrenergic Receptors

Rationale: The N-isopropyl group is a hallmark of many non-selective beta-blockers, such as propranolol. Pharmacological studies have long established the role of molecules containing an isopropylamino group in blocking beta-adrenergic receptors.[3] The structural component of an amine linked to an isopropyl group in 2-(Isopropylamino)benzonitrile makes it a plausible candidate for a beta-adrenergic receptor antagonist.

Biological Implication: Beta-adrenergic receptors are central to the sympathetic nervous system, regulating cardiac function, smooth muscle relaxation, and metabolic processes. Antagonism of these receptors leads to decreased heart rate, blood pressure, and cardiac contractility. If this hypothesis holds true, 2-(Isopropylamino)benzonitrile could have potential applications in treating hypertension, angina, or other cardiovascular disorders.

A Phased Experimental Workflow for Mechanism of Action (MoA) Elucidation

To systematically test our hypotheses, a multi-stage experimental plan is proposed. This workflow is designed to be a self-validating system, where the results of each stage inform the decision to proceed to the next.

Caption: Proposed experimental workflow for MoA elucidation.

Phase 1: In Silico Computational Screening

Objective: To predict the binding affinity and pose of 2-(Isopropylamino)benzonitrile to the active sites of human DPP-4 and beta-1/beta-2 adrenergic receptors.

Methodology: Molecular Docking

-

Protein Preparation: Obtain the crystal structures of human DPP-4 (e.g., PDB: 1X70) and beta-2 adrenergic receptor (e.g., PDB: 2RH1) from the Protein Data Bank. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: Generate a 3D conformation of 2-(Isopropylamino)benzonitrile and perform energy minimization.

-

Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding pocket of each receptor.

-

Analysis: Analyze the predicted binding energies (kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues. A strong negative binding energy and plausible interactions with key residues would justify proceeding to in vitro testing.

Phase 2: In Vitro Biochemical Assays

Objective: To experimentally quantify the direct interaction of the compound with the hypothesized protein targets.

Protocol 1: DPP-4 Inhibition Assay (Fluorometric)

-

Reagents: Human recombinant DPP-4, DPP-4 substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl, pH 7.5), and 2-(Isopropylamino)benzonitrile (serially diluted).

-

Procedure: a. In a 96-well plate, add 50 µL of assay buffer. b. Add 10 µL of varying concentrations of 2-(Isopropylamino)benzonitrile (e.g., from 100 µM to 1 nM). Use a known inhibitor like Sitagliptin as a positive control. c. Add 20 µL of human recombinant DPP-4 enzyme solution and incubate for 15 minutes at 37°C. d. Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate. e. Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Beta-Adrenergic Receptor Binding Assay (Radioligand)

-

Reagents: Membranes from cells overexpressing human beta-1 or beta-2 adrenergic receptors, radioligand (e.g., [³H]-Dihydroalprenolol), wash buffer, and 2-(Isopropylamino)benzonitrile.

-

Procedure: a. In a 96-well filter plate, combine receptor membranes, the radioligand at a concentration near its Kd, and varying concentrations of 2-(Isopropylamino)benzonitrile. Use a known antagonist like Propranolol for non-specific binding determination and as a positive control. b. Incubate for 60 minutes at room temperature to reach equilibrium. c. Rapidly filter the plate and wash with ice-cold wash buffer to separate bound from free radioligand. d. Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration. Plot the percentage of specific binding against the compound concentration to determine the Ki (inhibitory constant).

Phase 3: Cellular Functional Assays

Objective: To confirm that target engagement in a biochemical context translates to a functional cellular response.

Protocol 1: GLP-1 Mediated Signaling (if DPP-4 is a target)

-

System: Use a suitable cell line, such as RIN-m5F (rat insulinoma) cells.

-

Procedure: a. Culture cells to 80% confluency. b. Pre-treat cells with various concentrations of 2-(Isopropylamino)benzonitrile for 30 minutes. c. Stimulate the cells with a sub-maximal concentration of exogenous GLP-1. d. After a defined incubation period, collect the cell supernatant. e. Measure the concentration of a downstream signaling molecule like cAMP using a commercial ELISA kit.

-

Interpretation: A dose-dependent increase in cAMP levels in the presence of GLP-1 would confirm a functional inhibition of DPP-4-like activity.

Protocol 2: cAMP Accumulation Assay (if β-Adrenergic Receptor is a target)

-

System: Use CHO or HEK293 cells stably expressing the human beta-1 or beta-2 adrenergic receptor.

-

Procedure: a. Pre-treat cells with varying concentrations of 2-(Isopropylamino)benzonitrile. b. Stimulate the cells with the agonist Isoproterenol. c. Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

-

Interpretation: A dose-dependent decrease in Isoproterenol-stimulated cAMP production will confirm functional antagonism at the beta-adrenergic receptor.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Table 1: Hypothetical In Vitro Screening Results

| Assay Type | Target | Parameter | Result |

| Enzymatic Inhibition | Human DPP-4 | IC50 | > 100 µM |

| Radioligand Binding | Human β1-Adrenergic R | Ki | 150 nM |

| Radioligand Binding | Human β2-Adrenergic R | Ki | 85 nM |

Interpretation of Hypothetical Data: The data in Table 1 would suggest that 2-(Isopropylamino)benzonitrile is not a potent DPP-4 inhibitor. However, it shows moderate, non-selective affinity for both beta-1 and beta-2 adrenergic receptors, justifying progression to cellular functional assays for this target.

Visualizing the Potential Signaling Pathway

Should Hypothesis B be confirmed, the mechanism can be visualized as follows:

Caption: Antagonism of the β-adrenergic signaling pathway.

Conclusion and Forward Outlook

This guide has established a clear and logical framework for the systematic investigation of 2-(Isopropylamino)benzonitrile's biological mechanism of action. By leveraging structure-activity relationships of its core functional groups, we have formulated two high-priority hypotheses centered on DPP-4 inhibition and beta-adrenergic receptor antagonism. The detailed, phased experimental workflow provides a robust methodology for testing these hypotheses, from initial in silico predictions to definitive in vitro and cellular assays.

The successful elucidation of this compound's mechanism of action will be a critical first step. Should it prove to be a potent and selective modulator of a key biological target, it could emerge as a valuable lead compound for therapeutic development in metabolic, cardiovascular, or other disease areas. This document serves as the foundational blueprint for that journey of discovery.

References

- Smolecule. (2023). 2-(Isopropylamino)benzoic acid.

- Sigma-Aldrich. 2-(Isopropylamino)benzonitrile | 147531-47-3.

- PubChem. O-(2-Hydroxy-3-(isopropylamino)propoxy)benzonitrile hydrochloride.

- PubChem. Benzonitrile, 2-amino-3-fluoro-5-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-, monohydrochloride.

- Sigma-Aldrich. 2-(Isopropylamino)benzonitrile | 147531-47-3 (German).

- Arrahman, A., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives. Iranian Journal of Pharmaceutical Research, 24(1).

- PubChem. 2-(Benzylamino)benzonitrile.

- NICNAS. (2019). Benzonitrile: Human health tier II assessment.

- MDPI. (2020).

- Wikipedia. Benzonitrile.

- Royal Society of Chemistry. (2018). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.

- Brunner, H., Hedwall, P. R., & Meier, M. (1968). [Pharmacological studies with 1-isopropylamino-3-(o-allyloxyphenoxy)-2-propanol-hydrochloride, an adrenergic beta-receptor blocking agent]. Arzneimittelforschung, 18(2), 164-70.

Sources

Solubility and Stability of 2-(Isopropylamino)benzonitrile: A Comprehensive Physicochemical Assessment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-(Isopropylamino)benzonitrile is a substituted benzonitrile derivative with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its fundamental physicochemical properties, namely solubility and chemical stability, is a prerequisite for its effective use in research and development, particularly in the context of drug discovery and formulation. This technical guide addresses the notable absence of quantitative solubility and stability data in the public domain. It provides a first-principles approach, detailing robust, field-proven experimental protocols for determining the thermodynamic solubility and assessing the intrinsic chemical stability of 2-(Isopropylamino)benzonitrile. This document is designed to empower researchers, chemists, and formulation scientists to generate reliable and reproducible data, thereby accelerating preclinical development and ensuring the quality of subsequent research.

Introduction: The Imperative for Foundational Physicochemical Profiling

The journey of a chemical entity from discovery to a viable lead candidate or synthetic intermediate is critically dependent on its physicochemical characteristics. Properties such as solubility and stability govern reaction kinetics, purification strategies, formulation design, and ultimately, bioavailability and shelf-life. 2-(Isopropylamino)benzonitrile (CAS No: 147531-47-3) possesses a unique molecular architecture, incorporating a lipophilic aromatic ring, a polar nitrile group, and a secondary amine capable of hydrogen bonding. This combination of functional groups suggests a nuanced solubility and stability profile that requires empirical determination.

For drug development professionals, poor aqueous solubility can be a significant hurdle, leading to formulation challenges and potentially compromising therapeutic efficacy. Concurrently, chemical instability can lead to the loss of potency and the formation of potentially toxic degradation products.[1] Therefore, the early and systematic evaluation of these parameters is not merely a data-collection exercise but a crucial, risk-mitigating step in the development pipeline.

This guide provides a self-contained framework for the comprehensive physicochemical profiling of 2-(Isopropylamino)benzonitrile, rooted in established scientific principles and regulatory expectations.[1]

Solubility Profiling: From Theory to Practice

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogeneous system, is a cornerstone of chemical and pharmaceutical science. The solubility of 2-(Isopropylamino)benzonitrile in various solvents will be dictated by the interplay of its structural features with the properties of the solvent, including polarity, hydrogen bonding capacity, and dielectric constant.

Causality Behind Experimental Design: The Shake-Flask Method

To determine the intrinsic, thermodynamic solubility of a compound, the system must reach equilibrium. The gold-standard technique for this is the shake-flask method.[2] Its trustworthiness lies in its simplicity and direct measurement of the saturation point. An excess of the solid compound is agitated in the solvent for a prolonged period, ensuring that the dissolution and precipitation rates become equal.[2] The resulting concentration in the supernatant represents the true solubility at that temperature.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the steps to determine the solubility of 2-(Isopropylamino)benzonitrile in a selection of solvents.

2.2.1 Materials and Equipment

-

2-(Isopropylamino)benzonitrile (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene, Dimethyl Sulfoxide)

-

Scintillation vials (20 mL) with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Pipettes and tips

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC vials

-

HPLC system with UV detector

2.2.2 Step-by-Step Methodology

-

Preparation: Add an excess amount (e.g., 20-50 mg) of solid 2-(Isopropylamino)benzonitrile to a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment to confirm saturation.[2]

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of each selected solvent into the corresponding vials.

-